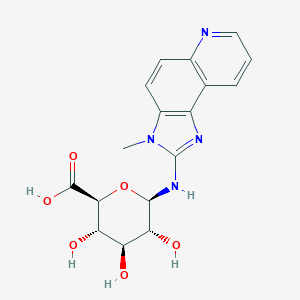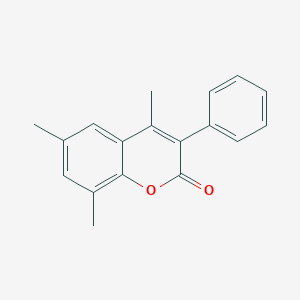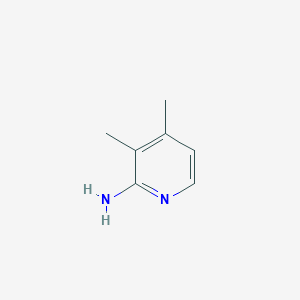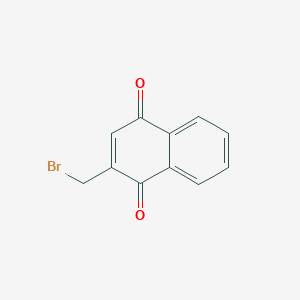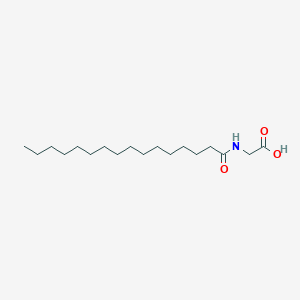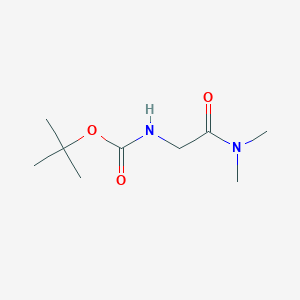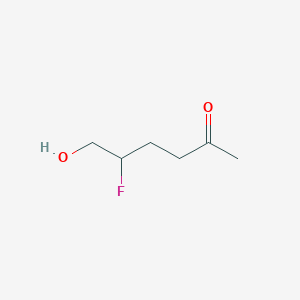
5-Fluoro-6-hydroxyhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-hydroxyhexan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated ketone that has been synthesized through various methods and has been found to have potential applications in drug development, as well as in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-hydroxyhexan-2-one is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Fluoro-6-hydroxyhexan-2-one are diverse and depend on the specific application. In drug development, it has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. In biochemical and physiological studies, it has been used as a tool to investigate the mechanism of action of various enzymes and proteins. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Fluoro-6-hydroxyhexan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it can be expensive to produce, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-Fluoro-6-hydroxyhexan-2-one. One direction is to further investigate its potential applications in drug development, particularly in the development of anticancer drugs. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool in biochemical and physiological studies.
Synthesemethoden
There are several methods for synthesizing 5-Fluoro-6-hydroxyhexan-2-one, including the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate, the reaction of 5-fluorovaleraldehyde with ethyl pyruvate, and the reaction of 5-fluorovaleraldehyde with ethyl 2-oxobutanoate. The most commonly used method involves the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate in the presence of a base catalyst. This method yields a high purity product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-hydroxyhexan-2-one has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent in organic synthesis. It has been found to have potential applications in the development of anticancer drugs, as well as in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a tool in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
117751-47-0 |
|---|---|
Produktname |
5-Fluoro-6-hydroxyhexan-2-one |
Molekularformel |
C6H11FO2 |
Molekulargewicht |
134.15 g/mol |
IUPAC-Name |
5-fluoro-6-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H11FO2/c1-5(9)2-3-6(7)4-8/h6,8H,2-4H2,1H3 |
InChI-Schlüssel |
GTTYFCMYGYTVKC-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(CO)F |
Kanonische SMILES |
CC(=O)CCC(CO)F |
Synonyme |
2-Hexanone, 5-fluoro-6-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



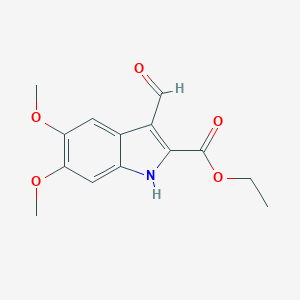
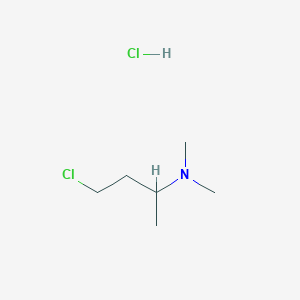
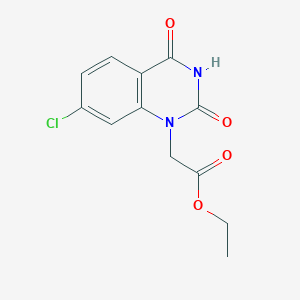
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
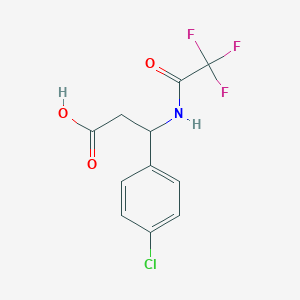
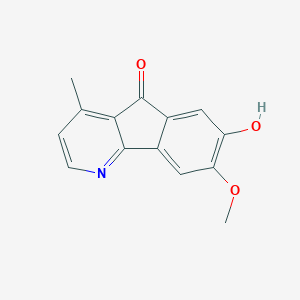
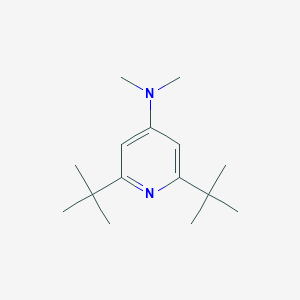
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
